3-(2-Ethoxyacetamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2-Ethoxyacetamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular structure of “3-(2-Ethoxyacetamido)benzofuran-2-carboxamide” is based on the benzofuran core, which is present in many biologically active natural products . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .Scientific Research Applications
Synthesis and Biological Evaluation
Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for a variety of biological activities. For instance, derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. A study highlighted the synthesis of novel benzofuran carboxamide derivatives that showed promising in vitro antimicrobial, anti-inflammatory, and radical scavenging activities (Lavanya, Sribalan, & Padmini, 2017). Another notable research direction involves the development of compounds with selective inhibitory activities on cyclooxygenase enzymes, showing potential for anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Methods
Several studies have focused on the synthesis methods of benzofuran-2-carboxamides, employing diverse chemical reactions to enhance the yield and functional diversity of these compounds. For example, the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction has been utilized to produce highly functionalized benzofuran-2-carboxamides (Han, Wu, & Dai, 2014). This methodological innovation opens pathways for rapid synthesis of diverse benzofuran derivatives for further biological evaluation.
Neuroprotective and Antioxidant Effects
Benzofuran-2-carboxamide derivatives have been explored for their neuroprotective and antioxidant effects. Research has identified several compounds within this class that offer considerable protection against excitotoxic neuronal damage, suggesting potential therapeutic applications for neurodegenerative diseases (Cho et al., 2015). Such findings underscore the importance of benzofuran derivatives in developing treatments for conditions associated with oxidative stress and neuronal damage.
Antiproliferative Effects on Tumor Cells
The antiproliferative potency of benzofuran-2-carboxamides on tumor cell lines has been investigated, with some compounds showing selective concentration-dependent effects on specific cancer cell lines. These effects suggest that benzofuran-2-carboxamide derivatives could serve as potential candidates for cancer therapy, highlighting the need for further studies to understand their mechanism of action and therapeutic potential (Hranjec et al., 2013).
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-7-10(16)15-11-8-5-3-4-6-9(8)19-12(11)13(14)17/h3-6H,2,7H2,1H3,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHKVKAMULTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyacetamido)benzofuran-2-carboxamide |
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